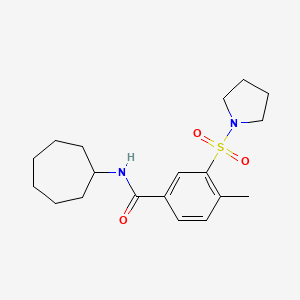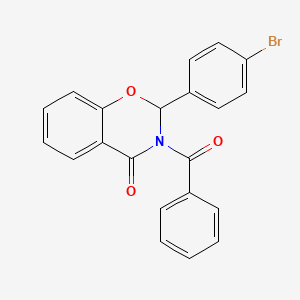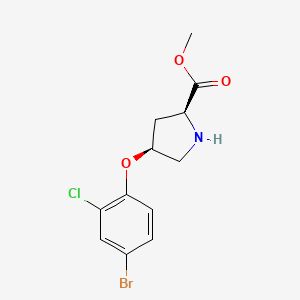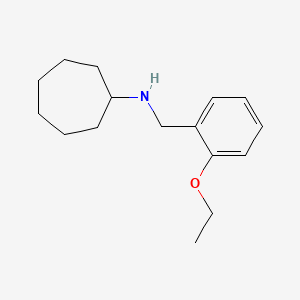![molecular formula C26H24ClN3OS B12478041 (4-Benzylpiperazin-1-yl)[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B12478041.png)
(4-Benzylpiperazin-1-yl)[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a benzylpiperazine moiety, and a methylthiophene group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzylpiperazine and methylthiophene groups. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce different functional groups into the quinoline core.
科学的研究の応用
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-(BENZYLOXY)-2-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H-PYRAN-4-ONE
- 7-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-ISOPROPYL-2-PHENYL-2H-PYRAZOLO[4,3-C]PYRIDIN-3(5H)-ONE
Uniqueness
Compared to similar compounds, 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is unique due to its specific combination of functional groups and its potential biological activities. The presence of the quinoline core, benzylpiperazine moiety, and methylthiophene group contributes to its distinct chemical and biological properties.
特性
分子式 |
C26H24ClN3OS |
|---|---|
分子量 |
462.0 g/mol |
IUPAC名 |
(4-benzylpiperazin-1-yl)-[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C26H24ClN3OS/c1-18-7-10-25(32-18)24-16-22(21-15-20(27)8-9-23(21)28-24)26(31)30-13-11-29(12-14-30)17-19-5-3-2-4-6-19/h2-10,15-16H,11-14,17H2,1H3 |
InChIキー |
XSHKMWORTQIEFB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-6-[(E)-[(2-hydroxy-5-propylphenyl)imino]methyl]-4-nitrophenol](/img/structure/B12477959.png)

![N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B12477969.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12477979.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12477987.png)
methanethione](/img/structure/B12477988.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B12477995.png)
![N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B12478002.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12478008.png)
![3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12478010.png)
![2-bromo-N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12478014.png)



